molecular formula C21H14FNO3S B2385228 (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine CAS No. 904441-91-4

(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine

Cat. No.: B2385228
CAS No.: 904441-91-4
M. Wt: 379.41
InChI Key: DPZHEWNUKGVIBN-LNVKXUELSA-N
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Description

Synthesis Analysis

The synthesis of (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline or similar compounds typically involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of various nucleophiles . The best results were achieved with alkylammonium sulfites, leading to pyridine ring opening followed by recyclization to give diphenyl sulfone derivatives .


Molecular Structure Analysis

The molecular structure of (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline can be analyzed using various techniques such as 3D model viewer . DFT calculations were used to examine interactions of selected sulfone analogues, including 4-((4-fluorophenyl)sulfonyl)aniline, on the surface of atomic thickness graphene .

Scientific Research Applications

Emerging Poly- and Perfluoroalkyl Substances in the Aquatic Environment

Research on poly- and perfluoroalkyl substances (PFASs) has identified a wide range of synthetic organic surfactants with numerous industrial and commercial applications. The toxicity and bioaccumulative properties of these compounds have made them a global concern. New PFASs have been discovered, indicating the need for further studies to understand their removal, transformation, and the secondary formation of toxic compounds in natural and engineered environmental systems (Xiao, 2017).

Application and Regulatory Criteria of Fluoropolymers

Fluoropolymers, including per- and polyfluoroalkyl substances (PFAS), are highlighted for their unique properties such as thermal and chemical stability. Despite their widespread use, the need for differentiation in hazard assessment or regulatory purposes between fluoropolymers and other PFAS classes is emphasized to ensure environmentally benign applications (Henry et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

The review on microbial degradation of polyfluoroalkyl chemicals underlines the significance of understanding the environmental fate and effects of PFAS precursors. The study advocates for laboratory investigations on important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to bridge knowledge gaps and contribute to environmental monitoring and ecotoxicological assessment (Liu & Avendaño, 2013).

Fluorinated Alternatives to Long-Chain Acids

The transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives is examined, highlighting the lack of accessible information on these replacements. This review calls for cooperative efforts among stakeholders to generate missing data for a meaningful risk assessment of these chemicals (Wang et al., 2013).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Future Directions

Sulfones, including (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline, have been proven as valuable synthons for the synthesis of a wide variety of biologically active heterocyclic systems . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is a promising future direction .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluorophenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHEWNUKGVIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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